{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid
Description
{[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid is a sulfur-containing heterocyclic compound characterized by a pyrazole core substituted with a phenyl group at the 1-position and a thioacetic acid moiety (-SCH₂COOH) at the 4-methyl position.
For example, highlights oxidative dimerization of methyl thioglycolate to form disulfides, suggesting similar strategies could apply for introducing the thioacetic acid group .
Analytical Confirmation: Elemental analysis and spectroscopic techniques (e.g., IR, NMR) are critical for verifying purity and structure. demonstrates the use of elemental analysis (C, H, N percentages) for a related pyrazolone derivative, with close alignment between calculated and observed values (e.g., C: 65.34% vs. 65.37%) .
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-phenylpyrazol-4-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)9-17-8-10-6-13-14(7-10)11-4-2-1-3-5-11/h1-7H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBGNGUVCPWROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid involves the reaction of phenyl hydrazine with ethyl acetoacetate. This reaction is typically carried out in the presence of a solvent such as ethanol or methanol at temperatures ranging from 0-78°C for 1-16 hours . Industrial production methods often involve scalable solvent-free reactions to ensure high yields and efficiency .
Chemical Reactions Analysis
{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving aromatic amines.
Reduction: Reduction reactions can also be performed, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics . The thioacetic acid group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. Studies suggest that {[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid can inhibit key inflammatory mediators, thereby reducing inflammation in various models of disease . This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Anticancer Properties
Emerging research highlights the anticancer potential of pyrazole derivatives, including this compound. The compound has been studied for its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . For example, it may act as a CDK inhibitor, which is crucial for cell cycle regulation.
Enzyme Inhibition
The compound may inhibit enzymes involved in inflammatory processes and cancer progression, such as cyclin-dependent kinases (CDKs) and prostaglandin synthases. Docking studies have shown promising interactions with these targets, suggesting a mechanism for its biological effects .
Modulation of Signaling Pathways
By affecting key signaling pathways, such as those mediated by NF-kB and MAPK, this compound may alter cellular responses to stress and inflammation . This modulation can lead to reduced cellular proliferation and increased apoptosis in cancer cells.
Case Studies
Mechanism of Action
The mechanism of action of {[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid involves its interaction with various molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes and modulate signaling pathways, leading to their biological effects . The specific molecular targets and pathways can vary depending on the derivative and its application.
Comparison with Similar Compounds
Structural Analogues: Pyrazole vs. Triazole Derivatives
{[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid shares functional similarities with 1,2,4-triazole-based thioacetic acid derivatives. Key examples include:
Key Differences :
Physicochemical Properties
Elemental Analysis :
| Compound Type | C (%) Calculated | C (%) Found | H (%) Calculated | H (%) Found | Reference |
|---|---|---|---|---|---|
| Pyrazolone (C₁₁H₁₀N₂O₂) | 65.34 | 65.37 | 4.98 | 5.26 | |
| Triazole-thioacetic acid salts | Varies by R-group | ~60–68 | ~4–6 | ~4.5–6.2 |
Spectroscopic Data :
Analytical Techniques
Crystallography :
- The target compound’s structure determination likely employs SHELXL () for refinement, whereas triazole derivatives may use WinGX/ORTEP () for visualization of anisotropic displacement ellipsoids .
Biological Activity
{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid is a compound that belongs to the pyrazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a pyrazole ring, which is known for its pharmacological significance. Pyrazoles are often associated with various biological activities due to their ability to interact with multiple biological targets.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a specific study, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Compound A | 85 | 93 | 10 |
| Compound B | 61 | 76 | 10 |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Compounds with similar structures have shown promising results against different cancer cell lines. For example, pyrazole derivatives were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, revealing IC50 values that indicate significant cytotoxicity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 25 |
| Compound D | HCT-116 | 30 |
| Standard (Cisplatin) | MCF-7 | 10 |
In a specific study, compounds derived from pyrazoles induced apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase, which is critical for inhibiting tumor growth .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Compounds similar to this compound were tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing significant inhibition rates .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound E | E. coli | 15 |
| Compound F | S. aureus | 18 |
| Standard (Ampicillin) | E. coli | 20 |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Inflammation : A study involving carrageenan-induced paw edema in rats demonstrated that a specific pyrazole derivative significantly reduced inflammation compared to control groups .
- Cancer Treatment : Research involving human cancer cell lines treated with pyrazole derivatives showed a marked decrease in cell viability and increased apoptosis rates, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for {[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where a pyrazole-thiol intermediate reacts with chloroacetic acid under alkaline conditions. For example, analogous syntheses of triazole-thioacetic acids involve heating 1,2,4-triazol-3-thiones with chloroacetic acid in equimolar ratios, followed by recrystallization . Optimization includes controlling pH (e.g., NaOH-mediated reactions) and temperature (reflux in ethanol or glacial acetic acid) to enhance yield and purity.
Q. What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Elemental analysis : Validates empirical formula (C, H, N, S content) .
- Thin-layer chromatography (TLC) : Assesses purity and monitors reaction progress using silica gel plates and UV visualization .
- HPLC-DAD : Quantifies active pharmaceutical ingredients in derivatives, as demonstrated in related thioacetic acid salts .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Guidelines :
- Storage : Keep at low temperatures (<0°C) due to flammability (flash point ~50°F) and degradation risks .
- Exposure control : Use fume hoods, gloves, and goggles to prevent inhalation, dermal contact, or ingestion, as thioacetic acid derivatives are toxic and corrosive .
- Waste disposal : Neutralize acidic residues before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How does the reactivity of the sulfhydryl (-SH) group in this compound influence its applications in medicinal chemistry?
- Mechanistic insights : The -SH group enables thiol-ene "click" reactions, metal chelation (e.g., heavy metal separation), and conjugation with biomolecules. For instance, analogous compounds form stable complexes with selenite ions, relevant in antioxidant drug design . Reactivity with unsaturated hydrocarbons or aldehydes can generate thioethers or ketones for drug intermediates .
Q. What computational methods are suitable for predicting the pharmacological activity of derivatives?
- Approach : Density functional theory (DFT) calculations can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to targets like PPAR-α, a mechanism observed in tetradecyl thioacetic acid derivatives for lipid metabolism modulation .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Protocol : Use SHELX programs for structure solution and refinement. For example, SHELXL refines small-molecule structures against high-resolution data, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement . Co-crystallization with metal ions (e.g., Zn²⁺) may stabilize the structure for analysis .
Q. What strategies address contradictions in synthetic yields reported across studies?
- Troubleshooting :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Byproduct management : Neutralize acetic acid byproducts (from thioacetic acid reactions) with sodium bicarbonate .
Q. How do structural modifications (e.g., phenyl or pyrazole substitution) affect biological activity?
- Structure-activity relationship (SAR) :
- Pyrazole ring : Enhances π-π stacking with enzyme active sites, as seen in pyrazole-4-carboxylic acid derivatives with anti-inflammatory activity .
- Thioether linkage : Increases metabolic stability compared to ether analogs, critical for prolonged drug efficacy .
- Salt formation : Sodium or potassium salts improve aqueous solubility for bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
